1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
1-Benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core. Key structural elements include:
- A benzyl group at the 1-position of the pyrimidinone ring.
- A 3-methylpiperidine-1-carbonyl substituent at the 2-position of the fused pyrrole ring.
This compound belongs to a class of molecules synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters. The reaction involves lactonization and decarboxylation steps to form the pyrrole ring, achieving yields of 41–100% depending on substituents . The 2-position substituent (e.g., 3-methylpiperidine carbonyl) is critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
6-benzyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-8-7-12-26(15-17)24(30)20-14-19-22(28(20)16-18-9-3-2-4-10-18)25-21-11-5-6-13-27(21)23(19)29/h2-6,9-11,13-14,17H,7-8,12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWWROZFKDOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines (PPYs). This compound exhibits significant biological activity, particularly as an inhibitor of protein kinases, including Janus Kinase 3 (JAK3), which is implicated in various autoimmune diseases and cancers. The following sections detail its biological activity, synthesis methods, and potential therapeutic applications.
Structural Features
The compound features a unique structure characterized by:
- A pyrimidine ring fused with a pyrrolo ring .
- A benzyl group and a piperidine carbonyl substituent .
These structural elements contribute to its biological properties and potential therapeutic applications.
Research indicates that this compound acts primarily through the inhibition of JAK3. This mechanism is crucial for modulating immune responses and inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and lupus.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| JAK3 Inhibition | Inhibits JAK3, impacting immune response regulation. |
| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially reducing symptoms in autoimmune diseases. |
| Antitumor Activity | Exhibits potential against various cancer cell lines through kinase modulation. |
Inhibition Studies
In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines can effectively inhibit cellular proliferation in cancer cell lines such as HeLa and HCT116. For instance:
- IC50 Values : Compounds within this class have shown IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating potent inhibition .
Therapeutic Applications
The potential therapeutic applications are vast, focusing on:
- Autoimmune Disorders : The inhibition of JAK3 suggests applications in treating autoimmune diseases where JAK signaling is dysregulated.
- Cancer Treatment : The compound's ability to inhibit key kinases involved in tumor growth presents opportunities for development as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the pyrido-pyrrolo scaffold through cyclization reactions.
- Introduction of the benzyl and piperidine groups via specific coupling reactions.
Comparison with Similar Compounds
Key Observations:
- 2-Position : Piperidine/phenyl substituents influence steric bulk and electronic properties. The 3-methylpiperidine group in the target compound may enhance receptor binding specificity compared to simpler phenyl groups .
- 9-Position : Methyl substitution (e.g., in E201-0211) reduces polarity, increasing logP from ~2.2 (target compound) to ~2.25 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
